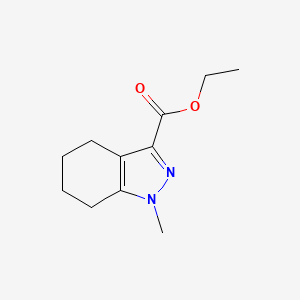

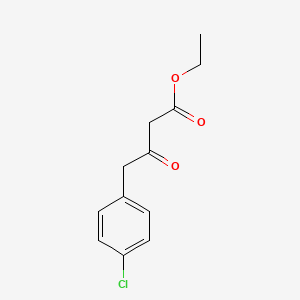

Methyl 6-chloropyrazine-2-carboxylate

説明

Methyl 6-chloropyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse biological activities, including antineoplastic properties. The compound of interest, although not directly mentioned in the provided papers, is structurally related to various pyrazine derivatives that have been synthesized and evaluated for their biological activities, such as antitumor effects .

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and various reagents. For instance, a regioselective synthesis approach was used to create methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile . Similarly, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized using Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reactions . These methods highlight the versatility and complexity of pyrazine derivative synthesis, which may be applicable to the synthesis of methyl 6-chloropyrazine-2-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their biological activity. For example, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was determined using X-ray diffraction, revealing an orthorhombic system with specific cell parameters and stabilization by offset π-stacking . Although the exact structure of methyl 6-chloropyrazine-2-carboxylate is not provided, similar analytical techniques could be used to elucidate its molecular structure.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions to form different compounds. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into multiple derivatives, including pyrano[2,3-c]pyrazole, by treatment with different nucleophilic reagents . These transformations demonstrate the reactivity of pyrazine derivatives and their potential to be modified into other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The antineoplastic activity of pyrazolotetrazine derivatives, for example, was found to be dependent on the presence of a 2-chloroethyl function, suggesting that the substituents on the pyrazine ring can significantly affect the compound's biological activity . The solubility, stability, and reactivity of these compounds are essential for their application in medicinal chemistry.

科学的研究の応用

Synthesis and Biological Evaluation

Methyl 6-chloropyrazine-2-carboxylate is used in the synthesis of various amides with significant biological activities. For instance, its condensation with aminothiazoles or anilines yields amides showing anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. Notably, certain derivatives exhibit considerable inhibition against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain (Doležal et al., 2006).

Herbicide and Elicitor Applications

The compound also finds application in the development of herbicides and abiotic elicitors. The synthesis of substituted pyrazine-2-carboxylic acid amides from Methyl 6-chloropyrazine-2-carboxylate and their subsequent evaluation as herbicides and elicitors in plant cultures has been documented. These compounds have shown effectiveness in inhibiting oxygen evolution in chloroplasts and enhancing flavonoid production in callus cultures (Doležal et al., 2007).

Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Effects

Further studies have demonstrated that the amides derived from Methyl 6-chloropyrazine-2-carboxylate can possess antimycobacterial, antifungal, and photosynthesis-inhibiting effects. This underlines the compound's potential in the development of new pharmacological agents targeting specific pathogens and diseases (Doležal et al., 2002).

Antitumor Activity

Methyl 6-chloropyrazine-2-carboxylate also serves as a precursor in the synthesis ofcompounds with antitumor properties. Novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates synthesized from this compound have shown promising results in inhibiting the growth of various human tumor cell lines, including gastric and colorectal adenocarcinoma, without significant toxicity to non-tumor cells. This suggests potential applications in cancer therapy (Rodrigues et al., 2021).

Molecular Docking Studies

Moreover, molecular docking studies involving derivatives of Methyl 6-chloropyrazine-2-carboxylate have provided insights into their potential as anti-tuberculosis agents. The findings highlight their interaction with target proteins in Mycobacterium tuberculosis, offering a basis for the development of new therapeutic agents (Aijijiyah et al., 2020).

Microbial Production of Hydroxylated Derivatives

The microbial hydroxylation of pyrazine carboxylic acids, including Methyl 6-chloropyrazine-2-carboxylate, by specific bacterial strains has been reported. This process results in the production of hydroxylated derivatives, expanding the chemical diversity and potential applications of these compounds (Tinschert et al., 2000).

Safety and Hazards

“Methyl 6-chloropyrazine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

It belongs to the class of organic compounds known as aminopyrazines , which are organic compounds containing an amino group attached to a pyrazine ring. These compounds often interact with various biological targets, influencing numerous biochemical processes.

Pharmacokinetics

Methyl 6-chloropyrazine-2-carboxylate exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -7.02 cm/s . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.44 . These properties suggest that the compound has good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-chloropyrazine-2-carboxylate. For instance, the compound should be stored in an inert atmosphere at 2-8°C . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound . The compound’s action may also be influenced by the physiological environment, such as pH and the presence of other biomolecules.

特性

IUPAC Name |

methyl 6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVYUJFEXRODQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

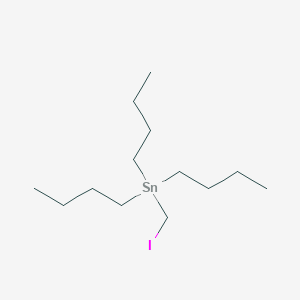

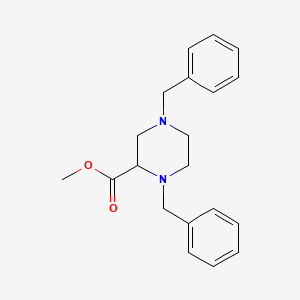

COC(=O)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454590 | |

| Record name | Methyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloropyrazine-2-carboxylate | |

CAS RN |

23611-75-8 | |

| Record name | Methyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)